molecular formula C30H31NO7 B585577 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate CAS No. 109680-99-1

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate

Cat. No.: B585577
CAS No.: 109680-99-1
M. Wt: 517.578
InChI Key: XRWJHVRFVRCGRF-QYVIESKUSA-N
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Description

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound often used in advanced chemical synthesis and research. This compound features a unique structure that includes protective groups such as the triphenylmethyl (trityl) group and the isopropylidene group, which are commonly used in carbohydrate chemistry to protect specific hydroxyl groups during synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups on the sugar molecule. This can be achieved using reagents like acetone and an acid catalyst to form the isopropylidene group.

    Formation of the Oxime: The oxime formation is usually carried out by reacting the ketone or aldehyde group with hydroxylamine hydrochloride in the presence of a base such as pyridine.

    Introduction of the Trityl Group: The triphenylmethyl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine or triethylamine.

    Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and selective reactions ensures the purity and specificity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The protective groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium methoxide) are used to remove protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group yields nitrile oxides, while reduction yields amines.

Scientific Research Applications

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate involves its ability to act as a protected intermediate in synthetic pathways. The protective groups prevent unwanted reactions at specific sites, allowing for selective transformations. The oxime group can participate in various reactions, such as forming nitrile oxides or being reduced to amines, which are crucial in further synthetic steps.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-(1-Methylethylidene)-alpha-D-glucofuranose: Similar in structure but differs in the configuration of the sugar moiety.

    6-O-(Triphenylmethyl)-beta-D-galactopyranoside: Shares the triphenylmethyl protective group but has a different sugar backbone.

    Beta-L-arabinofuranose derivatives: Various derivatives with different protective groups and functional modifications.

Uniqueness

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is unique due to its combination of protective groups and functional oxime group, making it a versatile intermediate in synthetic chemistry. Its specific configuration and protective groups allow for selective reactions that are not possible with other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(3aR,5S,6S,6aR)-5-[(E)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-20(32)35-26-25(36-28-27(26)37-29(2,3)38-28)24(31-33)19-34-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28,33H,19H2,1-3H3/b31-24+/t25-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWJHVRFVRCGRF-QYVIESKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858041
Record name (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109680-99-1
Record name (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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